molecular formula C29H22ClN3O2 B2451410 N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 923202-66-8

N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2451410
CAS RN: 923202-66-8
M. Wt: 479.96
InChI Key: PVZXGJIVPUCDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C29H22ClN3O2 and its molecular weight is 479.96. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide belongs to a class of compounds with significant biological activity, including potential as anticancer agents and inhibitors of key biological processes. The scientific research on compounds structurally related to N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide has revealed their synthesis methodologies and applications in various biological contexts.

For instance, studies have explored the synthesis of axially chiral 1,7-naphthyridine derivatives exhibiting antagonistic activities against NK(1) receptors, indicating potential for treating bladder function disorders (Natsugari et al., 1999). Another research area involves the development of 1,4-naphthoquinone derivatives containing phenylaminosulfanyl moieties, which have shown remarkable cytotoxic activity against various cancer cell lines, suggesting their utility as potent anticancer agents (Ravichandiran et al., 2019). Moreover, novel angular benzophenazines have been identified as dual inhibitors of topoisomerase I and II, highlighting their potential as anticancer agents capable of circumventing multidrug resistance mechanisms (Vicker et al., 2002).

Additionally, the synthesis and evaluation of naphthyridine derivatives as HIV integrase inhibitors have demonstrated potent antiviral activity in cellular assays, offering insights into new therapeutic options for HIV treatment (Boros et al., 2009).

properties

IUPAC Name

N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H22ClN3O2/c30-24-15-13-22(14-16-24)20-33-27-23(10-7-17-31-27)18-26(29(33)35)28(34)32(25-11-5-2-6-12-25)19-21-8-3-1-4-9-21/h1-18H,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZXGJIVPUCDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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